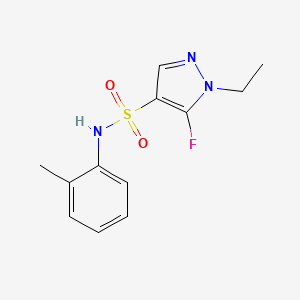![molecular formula C20H16ClF3N2O4 B10923796 N-(3-chloro-4-methoxyphenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B10923796.png)
N-(3-chloro-4-methoxyphenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-(3-Chloro-4-methoxyphenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chloro, methoxy, methyl, and trifluoromethyl groups attached to an isoxazole ring, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(3-chloro-4-methoxyphenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Chloro and Methoxy Groups: The chloro and methoxy groups are introduced via electrophilic aromatic substitution reactions on a suitable aromatic precursor.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Final Coupling Reaction: The final step involves coupling the synthesized intermediates through a nucleophilic substitution or condensation reaction to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
N~3~-(3-chloro-4-methoxyphenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N~3~-(3-chloro-4-methoxyphenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its complex structure, which may interact with various biological targets.
Biological Research: The compound can be used as a probe to study biochemical pathways and molecular interactions.
Materials Science: Its unique chemical properties make it a candidate for developing new materials with specific functionalities, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N3-(3-chloro-4-methoxyphenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways depend on the context of its application:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
DNA/RNA Interaction: The compound might intercalate into DNA or RNA, affecting transcription and translation processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-4-methoxyphenyl)-4-hydroxybenzamide
- N-(4-Cyano-3-(trifluoromethyl)phenyl)methacrylamide
Uniqueness
Compared to similar compounds, N3-(3-chloro-4-methoxyphenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide stands out due to its combination of functional groups, which confer unique chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H16ClF3N2O4 |
|---|---|
Molecular Weight |
440.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-5-methyl-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H16ClF3N2O4/c1-11-15(10-29-14-5-3-4-12(8-14)20(22,23)24)18(26-30-11)19(27)25-13-6-7-17(28-2)16(21)9-13/h3-9H,10H2,1-2H3,(H,25,27) |
InChI Key |
XSNFAVGXRCOBJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)NC2=CC(=C(C=C2)OC)Cl)COC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-cyano-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B10923713.png)
![methyl 3-{[3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10923714.png)

![N-(4-bromo-2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B10923748.png)
![1,5-dimethyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10923749.png)

![N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(4-fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10923767.png)
![1-butyl-N-(2,5-difluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923777.png)
![Isopropyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B10923785.png)
![3,6-dimethyl-1-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923789.png)
![3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B10923793.png)

![4-{[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B10923800.png)
![(2Z)-3-cyclopropyl-2-{[1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]imino}-1,3-thiazolidin-4-one](/img/structure/B10923807.png)
